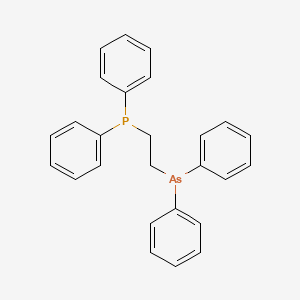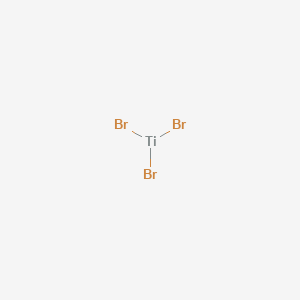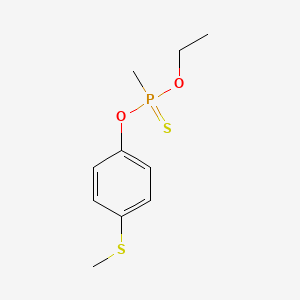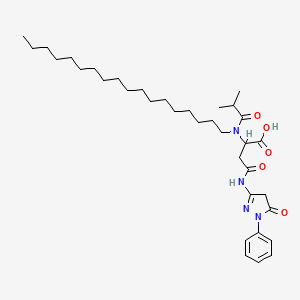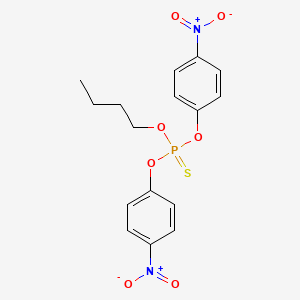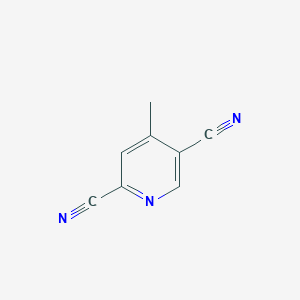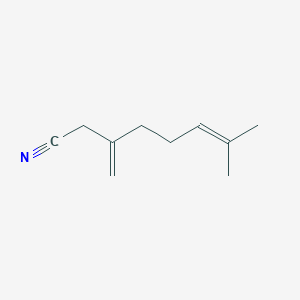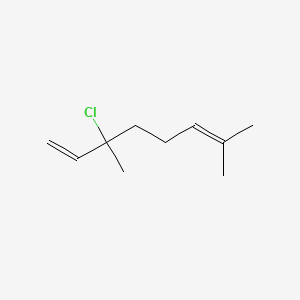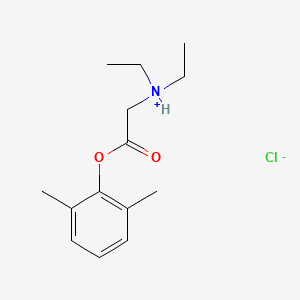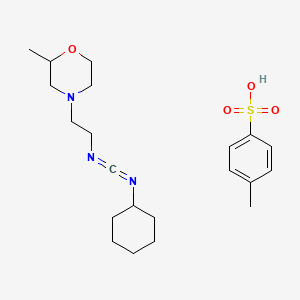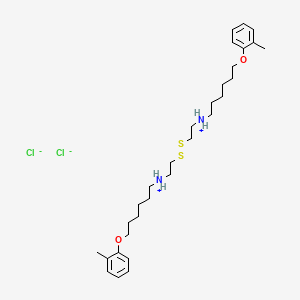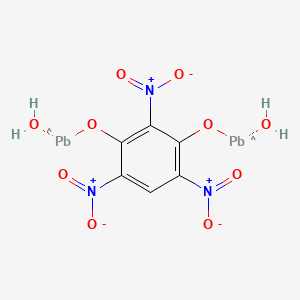
Dihydroxy(styphnato(2-))dilead
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxy(styphnato(2-))dilead, also known as dihydroxy(2,4,6-trinitro-1,3-benzenediolato(2-))dilead, is an organic lead compound with the molecular formula C6H5N3O10Pb2 and a molecular weight of 693.518 g/mol . This compound contains two lead ions and a styphnato ligand, making it a unique and complex chemical entity .
Méthodes De Préparation
The preparation of dihydroxy(styphnato(2-))dilead involves the reaction of styphnato ligands with lead ions under controlled conditions . The synthetic route typically includes:
Selection of Styphnato Ligand: The styphnato ligand is chosen for its reactivity with lead ions.
Reaction Conditions: The reaction is carried out in an appropriate solvent with controlled reactant concentrations and temperature.
Industrial Production: Industrial production methods may involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Dihydroxy(styphnato(2-))dilead undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur with other ligands, leading to the formation of different lead complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dihydroxy(styphnato(2-))dilead has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of dihydroxy(styphnato(2-))dilead involves its interaction with molecular targets and pathways. The lead ions in the compound can interact with various biological molecules, potentially leading to toxic effects . The styphnato ligand may also play a role in its reactivity and interactions with other compounds .
Comparaison Avec Des Composés Similaires
Dihydroxy(styphnato(2-))dilead can be compared with other similar compounds, such as:
Lead(II) acetate: A simpler lead compound with different reactivity and applications.
Lead styphnate: Another lead-styphnato complex with distinct properties and uses.
Lead dioxide: An oxidized form of lead with different chemical behavior.
The uniqueness of this compound lies in its complex structure and the presence of both lead ions and styphnato ligands, which contribute to its diverse reactivity and applications .
Propriétés
Numéro CAS |
12403-82-6 |
|---|---|
Formule moléculaire |
C6H5N3O10Pb2 |
Poids moléculaire |
6.9e+02 g/mol |
InChI |
InChI=1S/C6H3N3O8.2H2O.2Pb/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17;;;;/h1,10-11H;2*1H2;;/q;;;2*+1/p-2 |
Clé InChI |
SBJFPIAEHZSYJJ-UHFFFAOYSA-L |
SMILES canonique |
C1=C(C(=C(C(=C1[N+](=O)[O-])O[Pb])[N+](=O)[O-])O[Pb])[N+](=O)[O-].O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



